3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzo[d][1,3]dioxole moiety, a chloro-methylphenyl group, and an acrylamide functional group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Acrylamide Intermediate: The acrylamide intermediate can be synthesized by reacting acryloyl chloride with an appropriate amine.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the acrylamide intermediate in the presence of a suitable base and solvent to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the acrylamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorophenyl)acrylamide: Similar structure but with a different substitution pattern on the phenyl ring.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylphenyl)acrylamide: Similar structure but lacks the chloro substituent.
Uniqueness:
- The presence of both the chloro and methyl groups in the phenyl ring of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide provides unique steric and electronic properties, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H14ClNO3 |
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Molecular Weight |
315.7 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H14ClNO3/c1-11-2-5-13(9-14(11)18)19-17(20)7-4-12-3-6-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
QBDDBZFWPGKFMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl |
Origin of Product |
United States |
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